2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSVDODKDMWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multistep organic reactions. One common approach is the condensation reaction between an appropriately substituted benzoyl chloride and an amine derivative of imidazo[1,2-a]pyrimidine. The reaction conditions often require the presence of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyrimidine derivatives exhibit promising anticancer properties. The structural modifications in 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide enhance its interaction with cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer types, including colorectal and breast cancers .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Imidazo[1,2-a]pyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of essential enzymes or interference with nucleic acid synthesis, making it a candidate for further development as an antimicrobial agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that similar compounds showed IC50 values lower than standard treatments in HCT116 cell lines, indicating strong anticancer potential. |
| Study 2 | Antimicrobial Efficacy | Evaluated against various pathogens; the compound exhibited significant antimicrobial activity with MIC values comparable to existing antibiotics. |
| Study 3 | Structure-Activity Relationship | Analyzed the impact of structural modifications on biological activity; findings suggested that specific substitutions enhance potency against cancer cells. |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide ring’s substitution pattern significantly impacts physicochemical and biological properties. Key comparisons include:
*Calculated based on structural similarity to .
- Ethoxy vs. Bromine’s larger atomic radius may enable halogen bonding, enhancing target affinity but increasing molecular weight and toxicity risks .
- Ethoxy vs. Trifluoromethyl (): The 4-trifluoromethyl group in ’s compound drastically increases lipophilicity and metabolic resistance due to the CF₃ group’s strong electronegativity and stability. This contrasts with the ethoxy group’s balance of moderate hydrophobicity and hydrogen-bonding capacity .
Substituent Variations on the Phenyl Ring
The phenyl ring attached to the imidazopyrimidine scaffold also varies across analogs:
- Methoxy vs. Methyl (): The 2-methoxy group in the target compound offers better solubility than the 2-methyl group in ’s analog due to oxygen’s hydrogen-bonding capacity. However, the methyl group’s smaller size may reduce steric hindrance during target binding .
- Methoxy vs. Fluoro (): Fluorine’s electronegativity in ’s compound could enhance binding affinity to electron-rich regions of targets, such as kinase active sites, compared to the methoxy group’s bulkier profile .
Heterocyclic Core Modifications
While the target compound retains the imidazo[1,2-a]pyrimidine core, other analogs feature divergent heterocycles (e.g., triazolopyridinyl in ). These modifications alter target selectivity:
- Imidazopyrimidine vs. Triazolopyridine (): Compounds in incorporate triazolopyridine moieties, which may enhance binding to kinases with larger hydrophobic pockets. The imidazopyrimidine core in the target compound is more compact, favoring interactions with narrower binding sites .
Biological Activity
The compound 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is part of a broader class of imidazo[1,2-a]pyrimidine derivatives, which have garnered attention for their diverse biological activities, including antibacterial and antitumor properties. This article reviews the biological activity of this compound by synthesizing findings from various studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 288.32 g/mol. The structure features an imidazo[1,2-a]pyrimidine core, which is known for its pharmacological significance.
Antibacterial Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant antibacterial properties. A study synthesized a series of such compounds and evaluated their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent antimicrobial effects, suggesting that modifications to the imidazo core can enhance activity against specific bacterial strains .
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 μg/mL |
| Compound B | S. aureus | 0.25 μg/mL |
| Compound C | Mycobacterium | 0.1 μg/mL |
Antitubercular Activity
In a recent study focusing on novel imidazo[1,2-a]pyridine carboxamide derivatives, compounds similar to the target compound showed excellent anti-tuberculosis activity against the H37Rv strain of Mycobacterium tuberculosis. Compounds were reported with MIC values ranging from 0.05 to 1.5 μM against multidrug-resistant strains . This highlights the potential of imidazo-based compounds in treating resistant tuberculosis strains.
Table 2: Antitubercular Activity Data
| Compound | Strain Type | MIC (μM) |
|---|---|---|
| Compound 15 | H37Rv (susceptible) | 0.10 |
| Compound 16 | MDR | 0.50 |
| Compound 17 | XDR | 1.00 |
The mechanism by which imidazo[1,2-a]pyrimidine derivatives exert their biological effects often involves inhibition of key enzymes or pathways in bacterial metabolism. For instance, some compounds have been identified as QcrB inhibitors in M. tuberculosis, disrupting electron transport and ATP synthesis essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the imidazo ring and side chains can significantly influence potency and selectivity against specific pathogens. For example, substituting different groups on the nitrogen atoms or altering the length and nature of side chains has been shown to enhance antibacterial efficacy .
Case Studies
Several case studies have documented the successful synthesis and evaluation of imidazo derivatives:
- Study on Antimicrobial Properties : A comprehensive evaluation found that specific structural modifications led to enhanced activity against resistant bacterial strains.
- Evaluation Against Tuberculosis : Another study demonstrated that certain derivatives not only inhibited growth in susceptible strains but also showed promise against MDR and XDR strains.
Q & A
What are the established synthetic routes for 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide and its analogs?
Answer:
Synthesis typically involves multi-step protocols:
- Imidazo[1,2-a]pyrimidine core formation : Condensation of aminopyrimidines with α-haloketones or via cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Benzamide coupling : Amide bond formation between the imidazo[1,2-a]pyrimidine intermediate and substituted benzoyl chlorides, often catalyzed by triethylamine or DMAP .
- Functional group modifications : Methoxy and ethoxy groups are introduced via nucleophilic substitution or protected during synthesis to avoid side reactions .
Optimization : Reaction yields (60–85%) depend on temperature control (70–120°C), solvent polarity, and purification via silica gel chromatography or recrystallization .
Which analytical techniques are critical for validating the structural purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; imidazo[1,2-a]pyrimidine aromatic protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C23H21N4O3: 413.1609) .
- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~690 cm⁻¹) .
- X-ray crystallography (if applicable): Resolves crystal packing and non-covalent interactions, as demonstrated in related imidazo[1,2-a]pyrimidine derivatives .
How can researchers identify and validate the biological targets of this compound?
Answer:
- Kinase profiling assays : Screen against kinase panels (e.g., CLK, CDK families) to identify inhibition/activation, using ATP-Glo™ or radiometric assays .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in the presence of the compound .
- Molecular docking studies : Use software like AutoDock Vina to predict binding modes to TNF-α or kinase active sites (e.g., hydrogen bonding with pyrimidine N-atoms) .
- Gene knockout/knockdown models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., CLK2) to assess phenotypic rescue in cellular assays .
What experimental strategies address contradictions in reported biological activities (e.g., TNF stimulation vs. kinase inhibition)?
Answer:
- Dose-response analysis : Determine if opposing effects (e.g., TNF activation at low doses vs. inhibition at high doses) are concentration-dependent .
- Orthogonal assays : Validate TNF modulation using ELISA (secreted TNF-α) and NF-κB luciferase reporters, while kinase inhibition is confirmed via Western blotting (phospho-substrate reduction) .
- Structural analogs testing : Compare activities of derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate pharmacophores responsible for specific effects .
- Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to rule out confounding interactions .
How can pharmacokinetic (PK) properties be optimized for in vivo studies?
Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanosuspensions for improved bioavailability .
- Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethoxy group oxidation); introduce deuterium or fluorine to block degradation .
- Plasma protein binding (PPB) : Measure via equilibrium dialysis; high PPB (>95%) may necessitate structural tweaks to reduce affinity .
- In vivo PK/PD modeling : Administer IV/PO doses in rodents, collect plasma/tissue samples, and model parameters (t1/2, Cmax) using WinNonlin® .
What computational methods support structure-activity relationship (SAR) studies?
Answer:
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC50 data from analogs to predict activity cliffs .
- Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., methoxy → trifluoromethoxy) .
- ADMET prediction : Use SwissADME or ADMETlab to forecast permeability (e.g., logP ~3.5) and hERG liability .
How are crystallographic studies utilized to guide derivative design?
Answer:
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O bonds between benzamide and solvent) to inform solubility modifications .
- Polymorph screening : Identify stable crystal forms (e.g., Form I vs. Form II) via slurry experiments in ethanol/water mixtures .
- Co-crystallization with targets : Resolve binding modes (e.g., imidazo[1,2-a]pyrimidine stacking with kinase hinge regions) for rational analog design .
What are the best practices for handling discrepancies in biological replicate data?
Answer:
- Strict SOPs : Standardize cell passage numbers, serum lots, and assay incubation times .
- Blinded analysis : Assign compound codes to eliminate observer bias in IC50 determinations .
- Statistical rigor : Use Grubbs’ test to remove outliers; report data as mean ± SEM with n ≥ 3 .
- Reagent validation : Confirm antibody lot consistency via Western blotting with control lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
